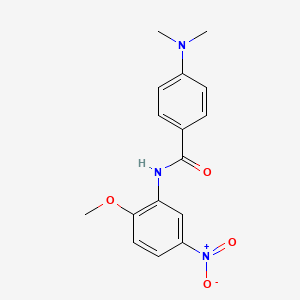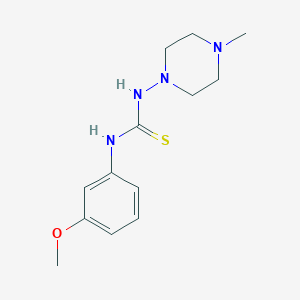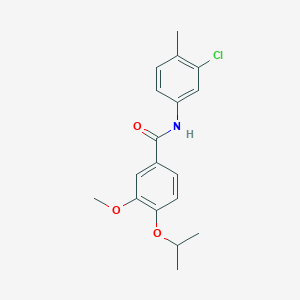![molecular formula C22H17N3O B5730515 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5730515.png)
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline (BMQ) is a synthetic compound that belongs to the class of indolo[2,3-b]quinoxalines. It has gained significant attention in recent years due to its potential applications in scientific research and drug discovery. BMQ has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new therapeutics. In
科学研究应用
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in various cellular processes.
作用机制
The mechanism of action of 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is not fully understood, but it is believed to involve the inhibition of various cellular processes. 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that plays a key role in signal transduction pathways. 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has also been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has been shown to exhibit anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has also been extensively studied, which means that there is a lot of information available on its properties and potential applications. However, there are also some limitations to using 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline in lab experiments. For example, it may not be suitable for use in vivo due to its potential toxicity. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline. One potential direction is to explore its potential applications in drug discovery. 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new therapeutics. Another potential direction is to further explore its mechanism of action and potential side effects. This information could be useful in the development of new drugs that target specific cellular processes. Finally, more research is needed to fully understand the potential applications of 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline in the treatment of various diseases.
合成方法
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline can be synthesized using various methods, but the most common one involves the condensation reaction between 2-aminobenzylamine and 2-nitrobenzaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium dithionite, which converts the nitro group to an amino group. The resulting product is then treated with methanol and hydrochloric acid to obtain 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline as a yellow solid.
属性
IUPAC Name |
6-benzyl-9-methoxyindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-26-16-11-12-20-17(13-16)21-22(24-19-10-6-5-9-18(19)23-21)25(20)14-15-7-3-2-4-8-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKYREUUHSLSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5730433.png)

![N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5730446.png)



![N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5730468.png)

![2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5730484.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5730490.png)
![1-(4-fluorobenzyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5730501.png)

![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5730517.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-cyclohexylbenzenesulfonamide](/img/structure/B5730529.png)